molecular formula C13H15N5 B2626607 5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine CAS No. 1219548-13-6

5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine

Cat. No. B2626607
CAS RN: 1219548-13-6
M. Wt: 241.298
InChI Key: CGEIKMTZUHUAQP-UHFFFAOYSA-N
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Description

Indole is a solid with a flowery smell and is used as a constituent in many perfumes . The indole ring is found in many natural products such as fungal metabolites, the indole alkaloids, and marine natural products .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, the nucleophilic substitution reaction of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide was carried out with different alkyl/aralkyl halides to form its different S-substituted derivatives .


Molecular Structure Analysis

Indole is composed of a benzo-pyrrole in which the benzene and pyrrole rings are fused together through the 2- and 3-positions of the pyrrole ring . Indole can undergo aromatic electrophilic substitution reactions .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound . It can be deprotonated at the nitrogen of the pyrrole ring .

Scientific Research Applications

Synthesis and Structural Applications

Microwave-Assisted Synthesis 1,2,4-Triazole derivatives are synthesized using microwave-assisted methods, providing a diverse library of compounds. This method involves the reaction of N-guanidinosuccinimide with amines, leading to the formation of triazole rings through nucleophilic opening of the succinimide ring. This approach is beneficial for preparing structurally diverse compounds with potential applications in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).

Biological Applications

Antimicrobial Activities 1,2,4-Triazole derivatives have demonstrated significant antimicrobial activities. The synthesis of novel triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines has led to compounds that exhibit good to moderate activities against test microorganisms. These findings highlight the potential of triazole derivatives as antimicrobial agents (Bektaş et al., 2007).

Antimicrobial and Anticancer Properties The integration of triazolo-thiadiazoles with benzofuran and pyrazole moieties has been achieved through a simple synthesis technique. These novel compounds have been screened for their in vitro biological activity against various bacterial strains, showing promising antimicrobial activities. Additionally, some derivatives have exhibited potential as pro-apoptotic Bcl-2-inhibitory anticancer agents (Idrees, Kola, & Siddiqui, 2019; Hamdy et al., 2013).

Chemical Applications

Heterocyclic Compound Synthesis The synthesis of triazolo(thiadiazepino)indoles has been achieved by reacting 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. This process forms a new heterocyclic system, highlighting the chemical versatility of these compounds in synthesizing heterocyclic structures (Vikrishchuk et al., 2019).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .

Safety and Hazards

While specific safety and hazard information for “5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine” is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and ensure adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

properties

IUPAC Name

5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c14-13-16-12(17-18-13)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8,15H,3-4,7H2,(H3,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIKMTZUHUAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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